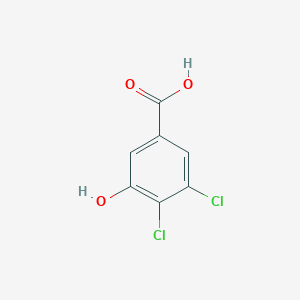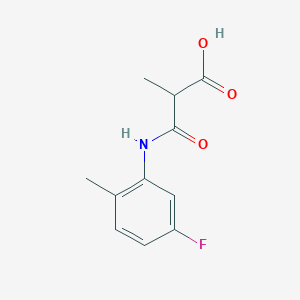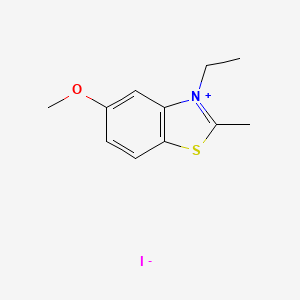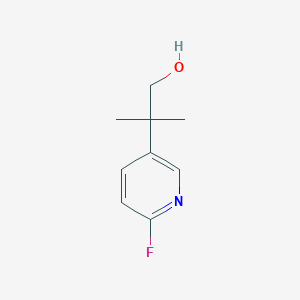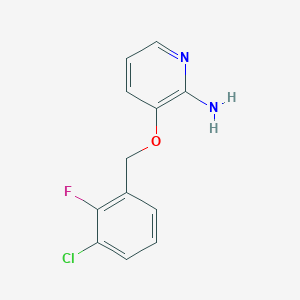![molecular formula C12H16ClN5O2 B8483841 6-chloro-4-[[5-(2-hydroxypropan-2-yl)-1-methylpyrazol-3-yl]amino]-2-methylpyridazin-3-one](/img/structure/B8483841.png)
6-chloro-4-[[5-(2-hydroxypropan-2-yl)-1-methylpyrazol-3-yl]amino]-2-methylpyridazin-3-one
描述
6-chloro-4-[[5-(2-hydroxypropan-2-yl)-1-methylpyrazol-3-yl]amino]-2-methylpyridazin-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, substituted with chloro, hydroxypropan-2-yl, and pyrazolylamino groups, making it a molecule of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-[[5-(2-hydroxypropan-2-yl)-1-methylpyrazol-3-yl]amino]-2-methylpyridazin-3-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Pyrazole Ring: This step involves the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions to form the pyrazole ring.
Substitution Reactions: The pyrazole ring is then functionalized with a hydroxypropan-2-yl group through nucleophilic substitution reactions.
Formation of the Pyridazinone Core: The final step involves the cyclization of the functionalized pyrazole with a suitable chloro-substituted pyridazine precursor under controlled conditions to form the desired pyridazinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反应分析
Types of Reactions
6-chloro-4-[[5-(2-hydroxypropan-2-yl)-1-methylpyrazol-3-yl]amino]-2-methylpyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxypropan-2-yl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of amino or thio-substituted derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 6-chloro-4-[[5-(2-hydroxypropan-2-yl)-1-methylpyrazol-3-yl]amino]-2-methylpyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation.
相似化合物的比较
Similar Compounds
4-(2-Hydroxypropan-2-yl)phenol: Shares the hydroxypropan-2-yl group but lacks the pyrazole and pyridazinone cores.
4-(2-Hydroxypropan-2-yl)phenylboronic acid: Contains a similar hydroxypropan-2-yl group but has a boronic acid functional group instead of the pyrazole and pyridazinone cores.
Uniqueness
6-chloro-4-[[5-(2-hydroxypropan-2-yl)-1-methylpyrazol-3-yl]amino]-2-methylpyridazin-3-one is unique due to its combination of functional groups and core structures, which confer specific chemical and biological properties not found in the similar compounds listed above.
属性
分子式 |
C12H16ClN5O2 |
|---|---|
分子量 |
297.74 g/mol |
IUPAC 名称 |
6-chloro-4-[[5-(2-hydroxypropan-2-yl)-1-methylpyrazol-3-yl]amino]-2-methylpyridazin-3-one |
InChI |
InChI=1S/C12H16ClN5O2/c1-12(2,20)8-6-10(16-17(8)3)14-7-5-9(13)15-18(4)11(7)19/h5-6,20H,1-4H3,(H,14,16) |
InChI 键 |
YKQQULWGENIXGV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC(=NN1C)NC2=CC(=NN(C2=O)C)Cl)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
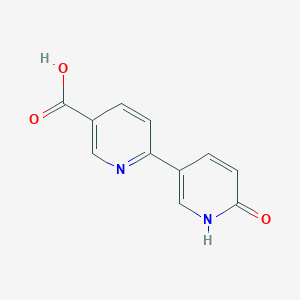
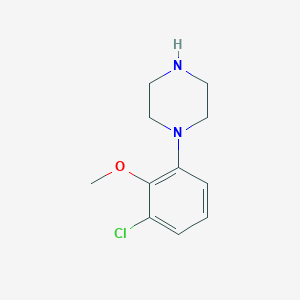
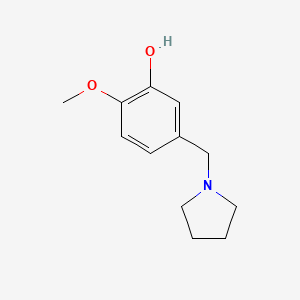
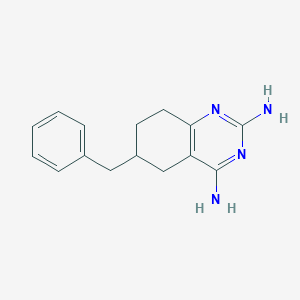
![N-[2-Nitro-5-(phenylsulfanyl)phenyl]acetamide](/img/structure/B8483794.png)
![2-[3-(Benzyloxy)phenyl]-2-(2,2,2-trichloroethyl)oxirane](/img/structure/B8483809.png)
![2-Chloro-5-[(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]benzenamine](/img/structure/B8483812.png)
![tert-butyl 3-(hydroxymethyl)-4-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B8483818.png)
